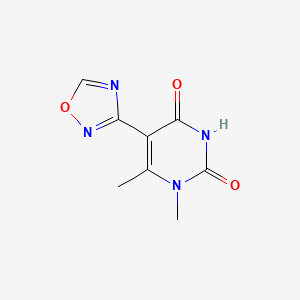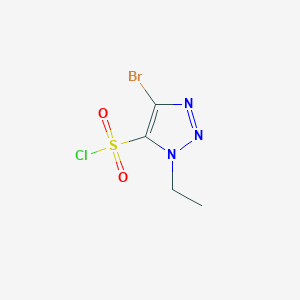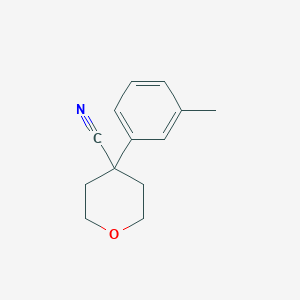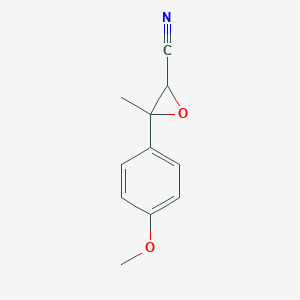![molecular formula C12H18ClN B13218303 (Butan-2-yl)[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13218303.png)
(Butan-2-yl)[1-(4-chlorophenyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Butan-2-yl)[1-(4-chlorophenyl)ethyl]amine is an organic compound with the molecular formula C12H18ClN and a molecular weight of 211.73 g/mol . This compound is characterized by the presence of a butan-2-yl group attached to a 1-(4-chlorophenyl)ethylamine moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[1-(4-chlorophenyl)ethyl]amine typically involves the reaction of 4-chloroacetophenone with butan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(Butan-2-yl)[1-(4-chlorophenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
(Butan-2-yl)[1-(4-chlorophenyl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an analgesic agent.
Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals.
Mecanismo De Acción
The mechanism of action of (Butan-2-yl)[1-(4-chlorophenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Additionally, it can bind to receptors in the nervous system, influencing neurotransmitter release and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
- (Butan-2-yl)[1-(4-bromophenyl)ethyl]amine
- (Butan-2-yl)[1-(4-fluorophenyl)ethyl]amine
- (Butan-2-yl)[1-(4-methylphenyl)ethyl]amine
Uniqueness
(Butan-2-yl)[1-(4-chlorophenyl)ethyl]amine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and binding affinity compared to its analogs with different substituents on the phenyl ring.
Propiedades
Fórmula molecular |
C12H18ClN |
|---|---|
Peso molecular |
211.73 g/mol |
Nombre IUPAC |
N-[1-(4-chlorophenyl)ethyl]butan-2-amine |
InChI |
InChI=1S/C12H18ClN/c1-4-9(2)14-10(3)11-5-7-12(13)8-6-11/h5-10,14H,4H2,1-3H3 |
Clave InChI |
YUFINJDSWJRSEH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC(C)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)






![1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol](/img/structure/B13218263.png)



![2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13218284.png)
![2-[1-(Aminomethyl)-2-methylcyclopentyl]butan-2-ol](/img/structure/B13218285.png)

